molecular formula C11H19F3N2O2 B13956639 Tert-butyl (1-(trifluoromethyl)piperidin-4-yl)carbamate

Tert-butyl (1-(trifluoromethyl)piperidin-4-yl)carbamate

Cat. No.: B13956639
M. Wt: 268.28 g/mol
InChI Key: KZFLMPRQEVJUFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl (1-(trifluoromethyl)piperidin-4-yl)carbamate is a chemical compound with the molecular formula C11H19F3N2O2 It is known for its unique structure, which includes a trifluoromethyl group attached to a piperidine ring, and a tert-butyl carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (1-(trifluoromethyl)piperidin-4-yl)carbamate typically involves the reaction of 1-(trifluoromethyl)piperidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The product is then purified using standard techniques such as column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (1-(trifluoromethyl)piperidin-4-yl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl (1-(trifluoromethyl)piperidin-4-yl)carbamate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials with unique properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of tert-butyl (1-(trifluoromethyl)piperidin-4-yl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, it can bind to its target and modulate its activity, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl (4-methylpiperidin-4-yl)carbamate
  • Tert-butyl (1-(piperidin-4-yl)ethyl)carbamate
  • Tert-butyl (4-(trifluoromethyl)piperidin-4-yl)carbamate

Uniqueness

Tert-butyl (1-(trifluoromethyl)piperidin-4-yl)carbamate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with specific molecular targets, making it a valuable compound in various research applications .

Properties

Molecular Formula

C11H19F3N2O2

Molecular Weight

268.28 g/mol

IUPAC Name

tert-butyl N-[1-(trifluoromethyl)piperidin-4-yl]carbamate

InChI

InChI=1S/C11H19F3N2O2/c1-10(2,3)18-9(17)15-8-4-6-16(7-5-8)11(12,13)14/h8H,4-7H2,1-3H3,(H,15,17)

InChI Key

KZFLMPRQEVJUFG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.